molecular formula C3HF7 B1665588 1,1,1,2,3,3,3-Heptafluoropropane CAS No. 431-89-0

1,1,1,2,3,3,3-Heptafluoropropane

Cat. No. B1665588
Key on ui cas rn: 431-89-0
M. Wt: 170.03 g/mol
InChI Key: YFMFNYKEUDLDTL-UHFFFAOYSA-N
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Patent
US06235950B1

Procedure details

A vapor plug flow reactor ½″ diameter×3′ long Monel® pipe is fed with 1 g/min of the hexafluoro-2-propanol and 150 cc/min of elemental fluorine at ambient conditions to produce 1,1,1,2,3,3,3 heptafluoropropane in greater than 90% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](O)([C:6]([F:9])([F:8])[F:7])[C:2]([F:5])([F:4])[F:3].[F:11]F>>[F:3][C:2]([F:5])([F:4])[CH:1]([F:11])[C:6]([F:9])([F:8])[F:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(F)F)O
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)(F)F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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